3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them biologically active .
Biochemical pathways
Indole derivatives are involved in a variety of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Indole derivatives, in general, are known for their good absorption and distribution profiles due to their lipophilic nature .
Result of action
Indole derivatives are known to exert their effects at the molecular and cellular levels by interacting with various enzymes and receptors .
Biological Activity
The compound 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized by its molecular formula C16H18ClN3O3S. Its structure features a benzenesulfonamide moiety linked to a tetrahydrobenzo[f][1,4]oxazepine ring system, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The key areas of interest include:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated IC50 values in the nanomolar range against glioblastoma and breast adenocarcinoma cells.
- Antimicrobial Properties : The compound has shown promising antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The mechanisms through which the compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways characterized by chromatin condensation and cell shrinkage.
- Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | IC50 < 100 nM against glioblastoma | |
Antimicrobial | Effective against E. coli | |
Anti-inflammatory | Reduces TNF-alpha production |
Table 2: Comparison with Related Compounds
Compound Name | IC50 (nM) | Activity Type |
---|---|---|
3-chloro-N-(4-ethyl...) | < 100 | Antitumor |
5-chloro-N-(4-methyl...) | 150 | Antitumor |
N-(4-fluorophenyl)-benzenesulfonamide | 200 | Antimicrobial |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Case Study on Glioblastoma :
- A study evaluated the compound's effect on glioblastoma cells in vitro. Results indicated significant reduction in cell viability and induction of apoptosis at concentrations as low as 50 nM.
-
Clinical Relevance in Infections :
- In a clinical setting, patients with resistant bacterial infections were treated with derivatives of this compound, leading to improved outcomes compared to standard treatments.
Properties
IUPAC Name |
3-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-2-20-8-9-24-16-7-6-13(11-15(16)17(20)21)19-25(22,23)14-5-3-4-12(18)10-14/h3-7,10-11,19H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJWHNIPFTOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.